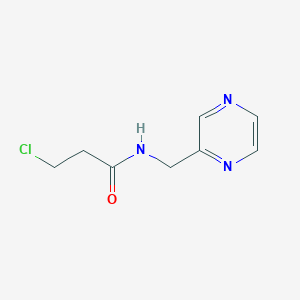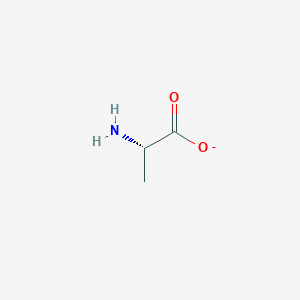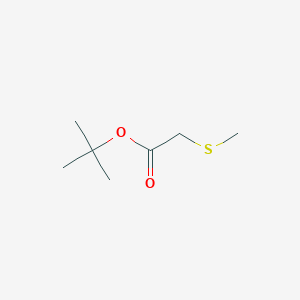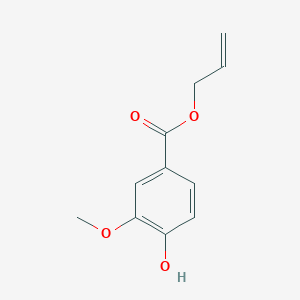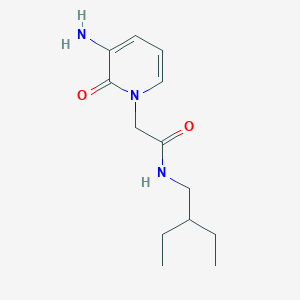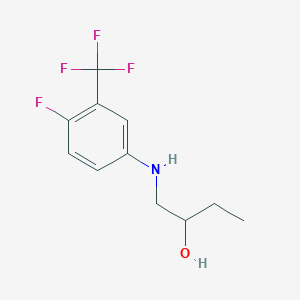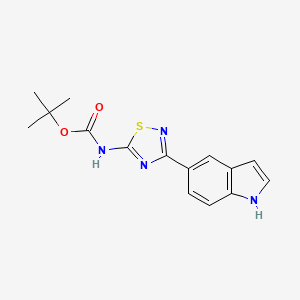
tert-butyl 3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate: is a complex organic compound that features an indole moiety, a thiadiazole ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-ylcarbamate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes functionalization to introduce the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions with optimized yields and purity, using standard organic synthesis techniques such as reflux, distillation, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The thiadiazole ring can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .
Scientific Research Applications
tert-Butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-ylcarbamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiadiazole ring can participate in coordination with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-(cyanomethyl)-1H-indol-5-yl)carbamate
- tert-Butyl ((1H-indol-5-yl)methyl)carbamate
Uniqueness
tert-Butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate is unique due to the presence of both the indole and thiadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C15H16N4O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl]carbamate |
InChI |
InChI=1S/C15H16N4O2S/c1-15(2,3)21-14(20)18-13-17-12(19-22-13)10-4-5-11-9(8-10)6-7-16-11/h4-8,16H,1-3H3,(H,17,18,19,20) |
InChI Key |
YWRLUGYNPBACTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NS1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
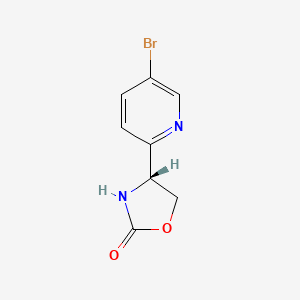

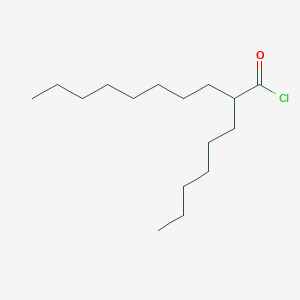
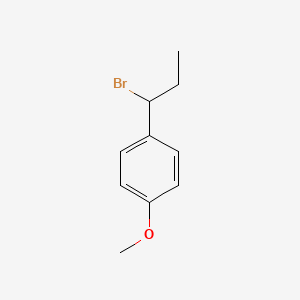
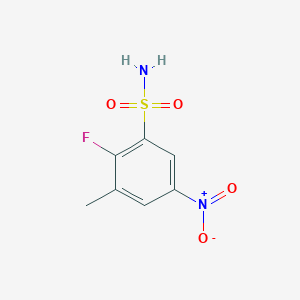
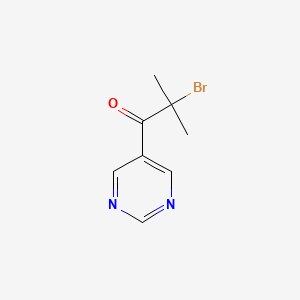
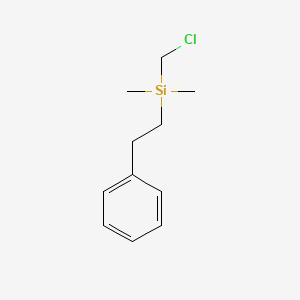
![8-chloroimidazo[1,2-a]quinoxaline-4(5H)-one](/img/structure/B8346615.png)
